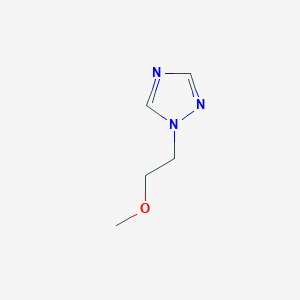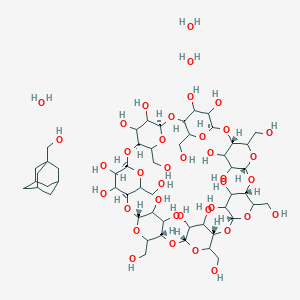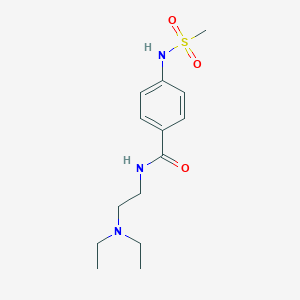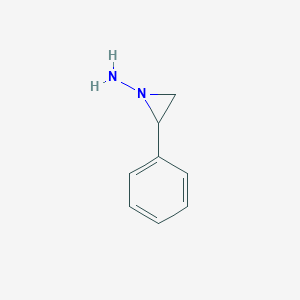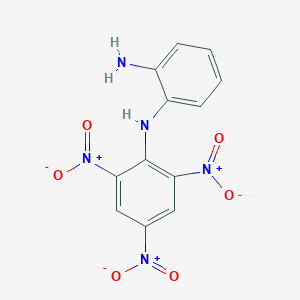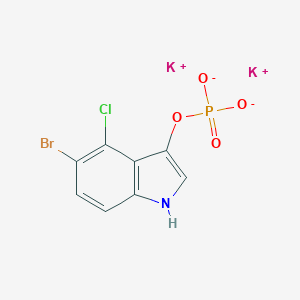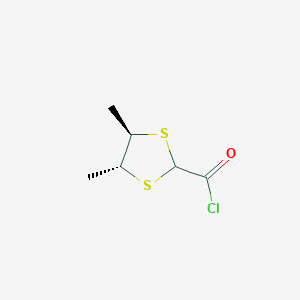
4-Methyl-3-(2-hydroxyethylamino)-4H-1,2,4-benzothiadiazin-1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-3-(2-hydroxyethylamino)-4H-1,2,4-benzothiadiazin-1,1-dioxide, also known as metolazone, is a diuretic drug that is commonly used to treat hypertension and edema. It belongs to the thiazide-like diuretic class of drugs and works by inhibiting the sodium-chloride symporter in the renal tubules, leading to increased excretion of sodium and water.
Mechanism Of Action
Metolazone works by inhibiting the sodium-chloride symporter in the renal tubules, leading to increased excretion of sodium and water. This results in a decrease in blood volume and a reduction in blood pressure. Metolazone also has a vasodilatory effect, which further contributes to its antihypertensive action.
Biochemical And Physiological Effects
Metolazone has been shown to have a number of biochemical and physiological effects. It has been shown to increase the excretion of sodium, chloride, and water, while decreasing the excretion of potassium. Metolazone has also been shown to increase the excretion of uric acid, which may be beneficial in the treatment of gout. In addition, 4-Methyl-3-(2-hydroxyethylamino)-4H-1,2,4-benzothiadiazin-1,1-dioxide has been shown to have a positive effect on lipid metabolism, with some studies suggesting that it may reduce serum cholesterol levels.
Advantages And Limitations For Lab Experiments
Metolazone has a number of advantages for use in lab experiments. It is relatively inexpensive and widely available, making it a cost-effective option for researchers. In addition, 4-Methyl-3-(2-hydroxyethylamino)-4H-1,2,4-benzothiadiazin-1,1-dioxide has a well-established safety profile, with few reported adverse effects. However, 4-Methyl-3-(2-hydroxyethylamino)-4H-1,2,4-benzothiadiazin-1,1-dioxide also has some limitations for lab experiments. It has a relatively short half-life, which may limit its usefulness for longer-term studies. In addition, 4-Methyl-3-(2-hydroxyethylamino)-4H-1,2,4-benzothiadiazin-1,1-dioxide may interact with other drugs, which could complicate experimental design.
Future Directions
There are several potential future directions for research on 4-Methyl-3-(2-hydroxyethylamino)-4H-1,2,4-benzothiadiazin-1,1-dioxide. One area of interest is the use of 4-Methyl-3-(2-hydroxyethylamino)-4H-1,2,4-benzothiadiazin-1,1-dioxide in combination with other diuretics, such as furosemide, for the treatment of hypertension and edema. Another area of interest is the potential use of 4-Methyl-3-(2-hydroxyethylamino)-4H-1,2,4-benzothiadiazin-1,1-dioxide in the treatment of heart failure, chronic kidney disease, and diabetes. Additionally, further research is needed to fully understand the biochemical and physiological effects of 4-Methyl-3-(2-hydroxyethylamino)-4H-1,2,4-benzothiadiazin-1,1-dioxide, particularly with regard to lipid metabolism and its potential role in the treatment of gout.
Synthesis Methods
The synthesis of 4-Methyl-3-(2-hydroxyethylamino)-4H-1,2,4-benzothiadiazin-1,1-dioxide involves the reaction of 2-amino-4-methylbenzenesulfonamide with ethylene oxide to form 2-hydroxyethyl-2-amino-4-methylbenzenesulfonamide. This compound is then reacted with sulfuric acid and nitric acid to form 4-methyl-3-(2-hydroxyethylamino)-4H-1,2,4-benzothiadiazin-1,1-dioxide.
Scientific Research Applications
Metolazone has been extensively studied for its therapeutic effects in the treatment of hypertension and edema. It has also been investigated for its potential use in the treatment of heart failure, chronic kidney disease, and diabetes. In addition, 4-Methyl-3-(2-hydroxyethylamino)-4H-1,2,4-benzothiadiazin-1,1-dioxide has been shown to have a synergistic effect when used in combination with other diuretics, such as furosemide.
properties
CAS RN |
109902-09-2 |
|---|---|
Product Name |
4-Methyl-3-(2-hydroxyethylamino)-4H-1,2,4-benzothiadiazin-1,1-dioxide |
Molecular Formula |
C10H13N3O3S |
Molecular Weight |
255.3 g/mol |
IUPAC Name |
2-[(4-methyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-ylidene)amino]ethanol |
InChI |
InChI=1S/C10H13N3O3S/c1-13-8-4-2-3-5-9(8)17(15,16)12-10(13)11-6-7-14/h2-5,14H,6-7H2,1H3,(H,11,12) |
InChI Key |
WLOQQPVPKLIXRG-UHFFFAOYSA-N |
Isomeric SMILES |
CN1C2=CC=CC=C2S(=O)(=O)N=C1NCCO |
SMILES |
CN1C2=CC=CC=C2S(=O)(=O)NC1=NCCO |
Canonical SMILES |
CN1C2=CC=CC=C2S(=O)(=O)N=C1NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



